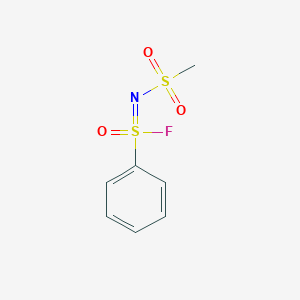
N-(methylsulfonyl)-Benzenesulfonimidoyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(methylsulfonyl)-Benzenesulfonimidoyl fluoride is a compound that belongs to the class of sulfonyl fluorides. These compounds are known for their unique stability and reactivity, making them valuable in various chemical and biological applications. The presence of both sulfonyl and fluorine groups in the molecule imparts distinct chemical properties that are exploited in synthetic chemistry and medicinal research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(methylsulfonyl)-Benzenesulfonimidoyl fluoride typically involves the reaction of sulfonamides with fluorinating agents. One common method is the reaction of sulfonamides with sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) under controlled conditions . Another approach involves the use of fluorosulfonic acid as a fluorinating agent . These reactions are usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl fluoride group.
Industrial Production Methods
Industrial production of sulfonyl fluorides, including this compound, often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of phase transfer catalysts, such as tetrabutylammonium fluoride, can also improve the efficiency of the fluorination process .
Analyse Chemischer Reaktionen
Types of Reactions
N-(methylsulfonyl)-Benzenesulfonimidoyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines and alcohols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Catalysts: Transition metal catalysts, such as palladium and copper, are often used to facilitate these reactions.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester .
Wissenschaftliche Forschungsanwendungen
N-(methylsulfonyl)-Benzenesulfonimidoyl fluoride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-(methylsulfonyl)-Benzenesulfonimidoyl fluoride involves the formation of a covalent bond with the active site of target enzymes. The sulfonyl fluoride group reacts with nucleophilic residues, such as serine or cysteine, in the enzyme’s active site, leading to enzyme inactivation . This mechanism is particularly useful in the design of enzyme inhibitors for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylmethylsulfonyl fluoride (PMSF): Another sulfonyl fluoride used as a serine protease inhibitor.
(2-aminoethyl)benzenesulfonyl fluoride (AEBSF): A sulfonyl fluoride with similar applications in enzyme inhibition.
Uniqueness
N-(methylsulfonyl)-Benzenesulfonimidoyl fluoride is unique due to its specific structural features that allow for selective reactivity and stability under physiological conditions. This makes it a valuable tool in both chemical biology and medicinal chemistry .
Eigenschaften
Molekularformel |
C7H8FNO3S2 |
|---|---|
Molekulargewicht |
237.3 g/mol |
IUPAC-Name |
N-(fluoro-oxo-phenyl-λ6-sulfanylidene)methanesulfonamide |
InChI |
InChI=1S/C7H8FNO3S2/c1-13(10,11)9-14(8,12)7-5-3-2-4-6-7/h2-6H,1H3 |
InChI-Schlüssel |
DRCVSIMWSFDKLW-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)N=S(=O)(C1=CC=CC=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-chlorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14128684.png)
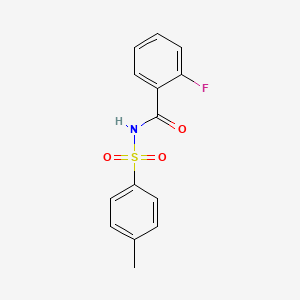
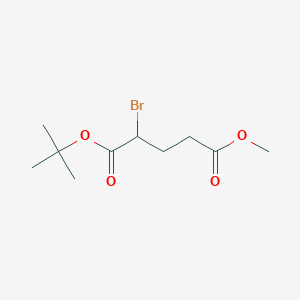
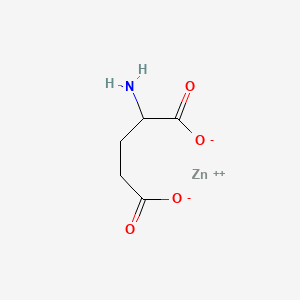
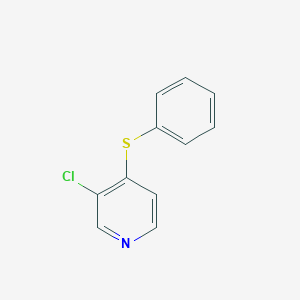
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B14128718.png)
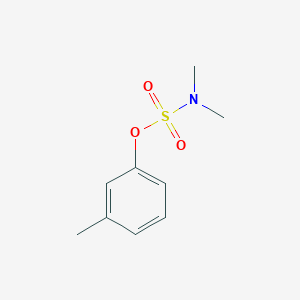
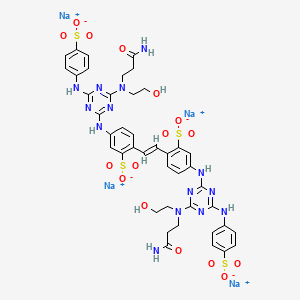
![1,6-Diethenylbicyclo[4.1.0]hept-3-ene](/img/structure/B14128733.png)
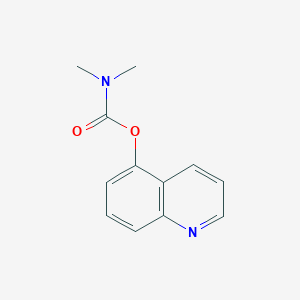
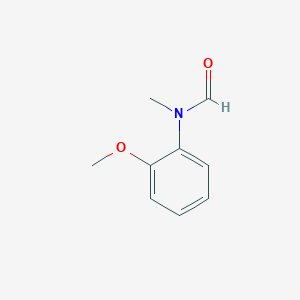
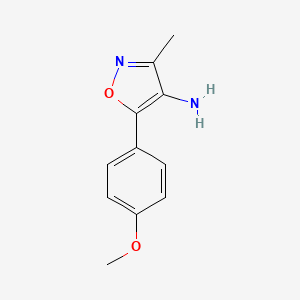
![[1,1'-Biphenyl]-2,6-dicarboxylic acid](/img/structure/B14128754.png)

